Morpholino(thieno[2,3-b]quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is a compound that belongs to the class of 2,7-naphthyridines derivatives . These compounds have sparked great attention in recent years due to their biological uses .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
The molecular structure of this compound was validated using spectral techniques such as Fourier Transform Infrared (FT-IR), Nuclear magnetic resonance (1 H NMR, 13 C NMR), and mass spectrum .Chemical Reactions Analysis
This compound was used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety . It was also used as a precursor to create original heterocyclic moieties, namely: pyrimidothienonaphthyridino and pyridothieno naphthyridino in compounds .Scientific Research Applications
Synthesis Methods
- An efficient microwave-assisted synthesis method for substituted thieno[2,3-b]quinolines has been developed, providing a straightforward approach to produce various derivatives, including thieno[2,3-b]quinolin-2-yl)methanone compounds (Nandeshwarappa et al., 2005).
Spectroscopic Properties
- The electronic absorption, excitation, and fluorescence properties of substituted thieno[2,3-b]quinoline derivatives have been investigated, providing insights into their potential applications in materials science and photophysics (Al-Ansari, 2016).
Multicomponent Reaction Synthesis
- A protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives via a sequential multi-component reaction has been established, indicating the versatility of this compound in complex organic synthesis (Alizadeh & Roosta, 2018).
DNA Interaction and Antitumor Activity
- Studies have investigated the interaction of thieno[2,3-b]quinoline derivatives with DNA and their antitumor activities, suggesting potential applications in cancer therapy (Shahabuddin et al., 2009; Shahabuddin et al., 2011).
Synthetic Applications
- The synthesis of iminothiophenone-fused quinolines, including derivatives of Morpholino(thieno[2,3-b]quinolin-2-yl)methanone, demonstrates the compound's utility in creating structurally complex and potentially bioactive molecules (Shiri et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a derivative of thienoquinolines , a class of compounds known for their wide array of biological properties. Thienoquinolines have been reported to exhibit analgesic, anti-inflammatory, antagonist, antioxidant, memory enhancing, antipyretic, anti-anaphylactic activities, and more . .
Mode of Action
Thienoquinolines, the parent compounds, are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thienoquinolines, however, are known to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
This compound and its derivatives have been studied for their antimicrobial activity against a variety of bacterial and fungal strains. In addition, some of these compounds have shown anticancer activity in liver and cells of breast cancer .
Action Environment
The fluorescence properties of similar compounds have been found to vary in different solvents, indicating that the environment can influence their behavior .
Biochemical Analysis
Biochemical Properties
It is known that thienoquinolines, the family to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thienoquinoline derivative .
Cellular Effects
Some thienoquinoline derivatives have been shown to exhibit anticancer activity in liver and cells of breast cancer . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thienoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thienoquinoline derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some thienoquinoline derivatives have been shown to exhibit dose-dependent effects .
Metabolic Pathways
Thienoquinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thienoquinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thienoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
morpholin-4-yl(thieno[2,3-b]quinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(18-5-7-20-8-6-18)14-10-12-9-11-3-1-2-4-13(11)17-15(12)21-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCVAJPFUCXZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.